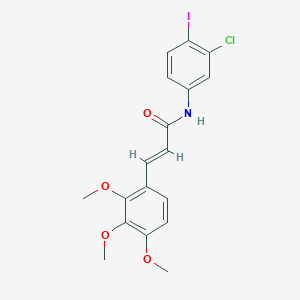

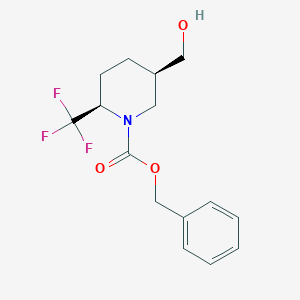

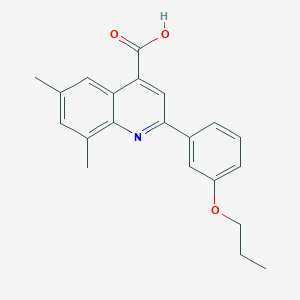

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate, or BHMP-CF3, is a versatile organic compound with a wide range of applications in the scientific research field. BHMP-CF3 is a member of the piperidine family of compounds and is composed of a benzyl group and a trifluoromethyl group attached to a piperidine ring. It has been used in a variety of research projects due to its unique properties, including its ability to act as a catalyst, its low toxicity, and its high solubility in a variety of solvents. In

Scientific Research Applications

Synthesis Methods and Chemical Transformations

- A study by Hadri and Leclerc (1993) describes the synthesis of cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, highlighting techniques relevant to the manipulation of piperidine derivatives, which are closely related to the compound (Hadri & Leclerc, 1993).

Microbial Reduction Applications

- Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, demonstrating the potential of biological processes in modifying similar piperidine compounds (Guo et al., 2006).

Chemical Transformation and Synthesis

- D’hooghe, Dejaegher, and Kimpe (2008) reported on the transformation of trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones into trans-and cis-2-arylpiperidine-3-carboxylates, illustrating the versatility of piperidine structures in chemical synthesis (D’hooghe et al., 2008).

Asymmetric Synthesis

- Hao, Liu, Zhang, and Chen (2011) explored the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent protein kinase inhibitors, showcasing the significance of piperidine derivatives in pharmaceutical synthesis (Hao et al., 2011).

Enhanced Stereoselectivity

- Mattson et al. (1994) studied the enhanced stereoselectivity in pig liver esterase catalysed hydrolysis, using N-benzyl-2,5-bis(methoxy-carbonyl)pyrrolidine, to understand enzyme-substrate interactions, relevant to similar piperidine compounds (Mattson et al., 1994).

properties

IUPAC Name |

benzyl (2R,5R)-5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKZYIHLZZGRGW-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2R,5R)-5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2774877.png)

![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2774888.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)